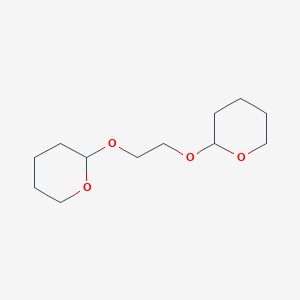

THP-PEG1-THP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

71033-27-7 |

|---|---|

Fórmula molecular |

C12H22O4 |

Peso molecular |

230.30 g/mol |

Nombre IUPAC |

2-[2-(oxan-2-yloxy)ethoxy]oxane |

InChI |

InChI=1S/C12H22O4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h11-12H,1-10H2 |

Clave InChI |

YUAPGYIENVWPIK-UHFFFAOYSA-N |

SMILES canónico |

C1CCOC(C1)OCCOC2CCCCO2 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to THP-PEG1-THP: A Bifunctional Linker for Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The architecture of a PROTAC, comprising a target-binding ligand and an E3 ligase-binding ligand joined by a chemical linker, is crucial to its efficacy. This technical guide provides an in-depth examination of THP-PEG1-THP, a bifunctional, PEG-based linker. We will detail its chemical properties, provide hypothetical yet plausible experimental protocols for its synthesis and incorporation into a PROTAC, present illustrative quantitative data, and visualize its role in a relevant signaling pathway.

Introduction to this compound

This compound is a heterobifunctional linker designed for use in the synthesis of PROTACs.[1] Its structure consists of a single polyethylene (B3416737) glycol (PEG) unit flanked by two tetrahydropyranyl (THP) protecting groups. The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[2] The THP groups serve as protecting groups for terminal hydroxyl functionalities, which can be deprotected to allow for covalent attachment to ligands for the protein of interest (POI) and an E3 ubiquitin ligase.

The general structure of a PROTAC incorporating a this compound derived linker is depicted below:

Physicochemical Properties and Design Considerations

The length and composition of the linker are critical determinants of a PROTAC's biological activity.[3] Short PEG linkers like the one derived from this compound are often used as starting points in PROTAC design.[4] The single PEG unit provides a degree of flexibility and hydrophilicity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

| Property | Value | Reference |

| Molecular Formula | C12H22O4 | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Appearance | Colorless to light yellow oil | N/A |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF) | N/A |

Experimental Protocols

The following are hypothetical, yet chemically sound, experimental protocols for the synthesis of this compound and its subsequent use in the construction of a PROTAC.

Synthesis of this compound

This protocol describes the protection of both hydroxyl groups of ethylene (B1197577) glycol with dihydropyran (DHP) under acidic catalysis.

Materials:

-

Ethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of ethylene glycol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 2.5 eq).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

| Step | Compound | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 1 | Ethylene glycol | 62.07 | 0.1 | 1.0 |

| 1 | 3,4-Dihydro-2H-pyran | 84.12 | 0.25 | 2.5 |

| 2 | PPTS | 251.30 | 0.005 | 0.05 |

| 8 | This compound | 230.30 | - | - |

| Theoretical Yield | ~0.08 | ~80% |

Synthesis of a Hypothetical PROTAC (BRD4-Degrader)

This protocol describes a two-step process for synthesizing a PROTAC targeting the BRD4 protein, using a VHL E3 ligase ligand.

Step 1: Deprotection of this compound and Monofunctionalization

-

Dissolve this compound (1.0 eq) in a solution of acetic acid/tetrahydrofuran/water (3:1:1).

-

Stir the reaction at 40 °C for 4 hours.

-

Monitor the deprotection by TLC.

-

Once one THP group is removed, neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Purify the resulting mono-protected THP-PEG1-OH by column chromatography.

Step 2: Sequential Coupling to E3 Ligase and POI Ligands

-

To a solution of the VHL ligand (e.g., with a carboxylic acid handle) (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).

-

Add the purified THP-PEG1-OH (1.0 eq) and stir at room temperature for 6 hours.

-

Purify the resulting VHL-linker intermediate by HPLC.

-

Deprotect the remaining THP group using the acidic conditions described in Step 1.

-

Couple the resulting VHL-linker-OH to a BRD4 ligand (e.g., JQ1 with a carboxylic acid handle) using HATU and DIPEA.

-

Purify the final PROTAC by preparative HPLC.

PROTAC-Mediated Degradation and Signaling Pathway

The synthesized BRD4-degrading PROTAC would function by forming a ternary complex with BRD4 and the VHL E3 ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4, a key reader of acetylated histones, would lead to the downregulation of target genes such as c-MYC, thereby inhibiting cancer cell proliferation.

Illustrative Quantitative Data

The following table presents hypothetical but realistic data for a BRD4-degrading PROTAC synthesized using a this compound derived linker.

| Parameter | Value | Method |

| Purity | >98% | HPLC |

| Identity | Confirmed | LC-MS, NMR |

| DC50 (BRD4) | 50 nM | Western Blot |

| Dmax (BRD4) | >90% | Western Blot |

| Cell Viability IC50 | 100 nM | MTT Assay |

Conclusion

This compound is a valuable building block in the synthesis of PROTACs. Its short PEG chain offers a balance of hydrophilicity and conformational flexibility, while the THP protecting groups allow for controlled, sequential attachment of E3 ligase and target protein ligands. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers engaged in the design and development of novel protein degraders. Further optimization of linker length and composition is often necessary to achieve maximal degradation potency and desirable pharmacokinetic properties.[3]

References

THP-PEG1-THP structure and properties

An in-depth technical guide on the structure, properties, and applications of THP-functionalized polyethylene (B3416737) glycol (PEG) triblock copolymers.

Executive Summary

While the specific nomenclature "THP-PEG1-THP" does not correspond to a standardized polymer in scientific literature, it suggests a triblock copolymer architecture. This guide details a representative system: a triblock copolymer featuring a central hydrophilic poly(ethylene glycol) (PEG) block and two terminal hydrophobic blocks functionalized with acid-labile tetrahydropyranyl (THP) groups. These amphiphilic macromolecules are designed for biomedical applications, particularly in pH-responsive drug delivery. They self-assemble into core-shell micellar nanostructures at physiological pH (7.4), encapsulating hydrophobic therapeutic agents. Upon exposure to the mildly acidic environments characteristic of tumor tissues or intracellular endosomes (pH ~5.0-6.5), the THP groups are cleaved. This hydrolysis triggers a hydrophilic shift in the terminal blocks, leading to micelle disassembly and the targeted release of the encapsulated drug payload. This guide provides a comprehensive overview of the synthesis, characterization, and properties of this polymer class, along with detailed experimental protocols.

Core Structure and Properties

The fundamental structure consists of a linear A-B-A triblock copolymer. The 'B' block is the hydrophilic, biocompatible poly(ethylene glycol) (PEG). The 'A' blocks are hydrophobic polymer chains that have been functionalized with tetrahydropyranyl (THP) groups. The THP group acts as an acid-labile protecting group for a hydroxyl or similar functional group on the monomer unit.

Key Physicochemical Properties:

-

Amphiphilicity: The polymer possesses both hydrophilic (PEG) and hydrophobic (THP-functionalized) segments, enabling self-assembly in aqueous solutions.

-

Self-Assembly: In water, above a specific concentration known as the Critical Micelle Concentration (CMC), these polymers form spherical core-shell micelles. The hydrophobic THP-containing blocks form the core, which serves as a reservoir for hydrophobic drugs, while the hydrophilic PEG blocks form the outer corona, providing colloidal stability and shielding from opsonization.

-

pH-Responsiveness: The ether linkage of the THP group is stable at neutral or alkaline pH but undergoes rapid acid-catalyzed hydrolysis at pH values below ~6.5. This cleavage converts the hydrophobic core-forming blocks into hydrophilic chains, leading to the destabilization and disassembly of the micelle structure.

Quantitative Data Summary

The following tables summarize representative quantitative data for this class of polymers, compiled from analogous systems in the literature.[1][2][3]

Table 1: Polymer Characteristics

| Parameter | Representative Value | Characterization Method |

|---|---|---|

| Number Average Molecular Weight (Mn) | 10,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.15 - 1.30 | Gel Permeation Chromatography (GPC) |

| Critical Micelle Concentration (CMC) | 5 - 15 mg/L | Pyrene Fluorescence Spectroscopy |

Table 2: Nanoparticle (Micelle) Properties

| Parameter | Representative Value | Characterization Method |

|---|---|---|

| Hydrodynamic Diameter (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -5 mV to +10 mV | Electrophoretic Light Scattering |

| Drug Loading Content (DLC %) | 5 - 15% (w/w) | UV-Vis or Fluorescence Spectroscopy |

| Encapsulation Efficiency (EE %) | 80 - 95% | UV-Vis or Fluorescence Spectroscopy |

Synthesis and Characterization

A common and effective method for synthesizing a THP-PEG-THP triblock copolymer is through Atom Transfer Radical Polymerization (ATRP). This involves a two-step process: first, the modification of a central PEG chain to create a bi-functional macroinitiator, and second, the polymerization of a THP-protected monomer from both ends of the PEG macroinitiator.

Caption: General workflow for the synthesis of a THP-PEG-THP triblock copolymer via ATRP.

Characterization Methods

Confirmation of the polymer structure and properties is achieved through a suite of analytical techniques.

Table 3: Standard Characterization Techniques

| Technique | Purpose |

|---|---|

| ¹H NMR Spectroscopy | Confirms chemical structure, verifies successful functionalization of PEG and incorporation of THP-monomers, and determines block ratios. |

| Gel Permeation Chromatography (GPC) | Measures number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups (e.g., C-O-C ether bonds in PEG and THP, ester groups in the backbone). |

| Differential Scanning Calorimetry (DSC) | Determines thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm) of the polymer blocks. |

Application in pH-Responsive Drug Delivery

The primary application of this polymer system is as a nanocarrier for targeted cancer therapy. The carrier is designed to be stable in the bloodstream (pH 7.4) and release its drug payload within the acidic tumor microenvironment or after cellular uptake into endosomes.

Caption: Mechanism of pH-triggered intracellular drug release from THP-PEG-THP micelles.

Experimental Protocols

Protocol 1: Synthesis of THP-PEG-THP Triblock Copolymer

Objective: To synthesize a representative triblock copolymer using a PEG macroinitiator and a THP-protected methacrylate (B99206) monomer via ATRP.

Materials:

-

Poly(ethylene glycol) (HO-PEG-OH, Mn = 4000 g/mol )

-

2-bromoisobutyryl bromide

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

2-(Tetrahydropyran-2-yloxy)ethyl methacrylate (THPMA)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (B1667542), anhydrous

-

Methanol, cold

-

Diethyl ether

Procedure:

-

Macroinitiator Synthesis:

-

Dry HO-PEG-OH under vacuum at 80°C for 4 hours.

-

Dissolve the dried PEG (1 eq.) and anhydrous TEA (4 eq.) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

-

Cool the flask to 0°C in an ice bath.

-

Add 2-bromoisobutyryl bromide (3 eq.) dropwise to the solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the mixture to remove triethylammonium (B8662869) bromide salt.

-

Precipitate the product by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Recover the white precipitate (Br-PEG-Br macroinitiator) by filtration and dry under vacuum.

-

-

Triblock Copolymer Synthesis (ATRP):

-

In a Schlenk flask, add the Br-PEG-Br macroinitiator (1 eq.), THPMA monomer (e.g., 100 eq.), and CuBr (2 eq.).

-

Seal the flask, and perform three cycles of vacuum-backfill with argon.

-

Add anhydrous anisole and the ligand PMDETA (2 eq.) via an argon-purged syringe.

-

Place the flask in a preheated oil bath at 60°C and stir for 8 hours.

-

Stop the polymerization by cooling the flask and exposing the mixture to air.

-

Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Concentrate the solution and precipitate the final polymer into a 10-fold excess of cold methanol/water (1:1 v/v).

-

Collect the polymer by filtration and dry under vacuum at 40°C.

-

Protocol 2: Preparation of Doxorubicin-Loaded Micelles

Objective: To encapsulate the hydrophobic drug Doxorubicin (DOX) into the polymer micelles using a dialysis method.[1][4]

Materials:

-

THP-PEG-THP triblock copolymer

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis tubing (MWCO = 3.5-5 kDa)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Neutralize DOX·HCl to its free base form by dissolving it in DMSO with a 3-fold molar excess of TEA and stirring for 2 hours in the dark.

-

Dissolve 20 mg of the THP-PEG-THP polymer in 2 mL of DMSO.

-

Add the DOX/DMSO solution (containing 4 mg of DOX) to the polymer solution and stir for 30 minutes.

-

Transfer the mixture into a dialysis bag.

-

Dialyze against 2 L of deionized water for 24 hours, replacing the water every 6 hours to remove DMSO and non-encapsulated drug.

-

Collect the solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any aggregates.

-

Determine the drug loading content (DLC) and encapsulation efficiency (EE) by lysing a known amount of the micelle solution with DMSO and measuring DOX absorbance at 485 nm.

Protocol 3: In Vitro pH-Triggered Drug Release

Objective: To measure the release of DOX from micelles at physiological pH and acidic (endosomal) pH.[2]

Caption: Experimental workflow for an in vitro pH-triggered drug release study.

Procedure:

-

Place 1 mL of the DOX-loaded micelle solution into two separate dialysis bags (MWCO = 3.5-5 kDa).

-

Immerse one bag in 20 mL of PBS (pH 7.4) and the other in 20 mL of acetate buffer (pH 5.5).

-

Place both setups in an orbital shaker set to 100 rpm at 37°C.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from outside the dialysis bag.

-

Immediately replace the withdrawn volume with 1 mL of the corresponding fresh buffer to maintain a constant volume.

-

Quantify the concentration of released DOX in the collected samples using a fluorescence spectrophotometer (λex = 485 nm, λem = 590 nm).

-

Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the micelles.

-

Plot the cumulative release percentage versus time for both pH conditions to compare release profiles.

References

- 1. Block Copolymer Micelles with Acid-labile Ortho Ester Side-chains: Synthesis, Characterization, and Enhanced Drug Delivery to Human Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering a pH‐responsive polymeric micelle co‐loaded with paclitaxel and triptolide for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New side chain design for pH-responsive block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role and Mechanism of Ether-Based Linkers in PROTACs, with a Focus on the Synthetic Precursor THP-PEG1-THP

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the target specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[][4]

This technical guide provides an in-depth exploration of the mechanism of action of PROTACs featuring short polyethylene (B3416737) glycol (PEG)-based linkers. We will specifically discuss the role of THP-PEG1-THP , a common synthetic precursor, in the construction of such PROTACs. While not part of the final active molecule, understanding its role is key for the medicinal chemist. The guide will then delve into the mechanism of action of the resulting ether-based linker in the final PROTAC, present methods for data analysis, detail key experimental protocols, and provide visualizations of the relevant biological and experimental workflows.

The Role of this compound in PROTAC Synthesis

The designation "this compound" refers to a short PEG linker (one ethylene (B1197577) glycol unit) where the terminal hydroxyl groups are protected by tetrahydropyranyl (THP) groups. In organic synthesis, THP is a common acid-labile protecting group for alcohols.[5][6] Its role in this context is to prevent the reactive hydroxyl groups from interfering with other chemical transformations during the multi-step synthesis of a PROTAC molecule.

The general synthetic strategy involves:

-

Coupling one end of the linker to either the POI ligand or the E3 ligase ligand.

-

Deprotection of the THP group on the other end of the linker to reveal a free hydroxyl group.

-

Coupling the second ligand to the newly deprotected hydroxyl group.

The deprotection of THP ethers is typically achieved under mild acidic conditions.[5][7] This strategy allows for the controlled and sequential assembly of the PROTAC molecule. Therefore, the This compound moiety is a synthetic intermediate, and the final, biologically active PROTAC contains a PEG1 (or ethylene glycol) linker.

Mechanism of Action of PROTACs with Ether-Based Linkers

Once synthesized, the PROTAC with its ether-based linker orchestrates a series of intracellular events leading to the degradation of the target protein.

Cellular Uptake and Ternary Complex Formation

Due to their often high molecular weight and number of rotatable bonds, cell permeability can be a challenge for PROTACs.[8][9] The inclusion of short, hydrophilic PEG linkers can improve the solubility of the PROTAC molecule, which is a crucial factor for its absorption and distribution.[4]

Once inside the cell, the PROTAC's primary function is to act as a molecular scaffold, bringing the POI and an E3 ubiquitin ligase into close proximity to form a ternary complex.[2][10] The flexibility and length of the ether-based linker are critical for allowing the two proteins to adopt a productive orientation that facilitates the subsequent ubiquitination step.[11]

Ubiquitination and Proteasomal Degradation

The formation of a stable ternary complex positions the POI in proximity to the E3 ligase's associated E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.[8]

Data Presentation

Quantitative analysis is essential for evaluating the efficacy of a PROTAC. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC

| Parameter | Value |

| Cell Line | e.g., THP-1 |

| Treatment Time | e.g., 24 hours |

| DC50 (nM) | [Insert Value] |

| Dmax (%) | [Insert Value] |

Table 2: Ternary Complex Formation and Binding Affinities

| Interaction | Method | KD (nM) | Cooperativity (α) |

| PROTAC <-> POI | e.g., FP | [Insert Value] | N/A |

| PROTAC <-> E3 Ligase | e.g., FP | [Insert Value] | N/A |

| Ternary Complex | e.g., ITC | [Insert Value] | [Insert Value] |

Experimental Protocols

Western Blot for Protein Degradation Analysis

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[12][13]

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations for a specified time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Heat samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful technique to directly measure the thermodynamics of binding interactions, including the formation of the ternary complex and the determination of cooperativity.[1][14][15]

Materials:

-

Purified POI

-

Purified E3 ligase complex

-

PROTAC solution

-

ITC instrument and cells

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Binary Titrations:

-

Titrate the PROTAC into the POI solution to determine their binding affinity (KD1).

-

Titrate the PROTAC into the E3 ligase solution to determine their binding affinity (KD2).

-

-

Ternary Titration:

-

Saturate the POI with the PROTAC by pre-incubating them together.

-

Titrate this complex into the E3 ligase solution to determine the ternary complex affinity (KD,ternary).

-

-

Data Analysis: Fit the titration data to appropriate binding models to obtain thermodynamic parameters (KD, ΔH, n). Calculate the cooperativity factor (α = KD1 / KD,ternary).

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique used to measure molecular interactions in real-time and is well-suited for determining the binding affinities of the binary interactions in a PROTAC system.[16][17][18]

Materials:

-

Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the POI or E3 ligase)

-

Purified POI and E3 ligase

-

PROTAC solution

-

Assay buffer

-

Microplate reader with polarization filters

Procedure:

-

Assay Development: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.

-

Competition Binding Assay:

-

Incubate a fixed concentration of the protein of interest and the fluorescent tracer.

-

Add increasing concentrations of the unlabeled PROTAC.

-

Measure the fluorescence polarization. As the PROTAC displaces the tracer, the polarization will decrease.

-

-

Data Analysis: Plot the change in polarization against the PROTAC concentration and fit the data to determine the inhibition constant (Ki), which reflects the binding affinity of the PROTAC.

Conclusion

The linker is a critical component of a PROTAC molecule, and its composition and length significantly impact the resulting molecule's properties and efficacy. While this compound is a valuable synthetic building block for introducing a short, hydrophilic ether-based linker, it is the final PEG1 linker that plays a crucial role in the PROTAC's mechanism of action. By providing solubility and the necessary flexibility for efficient ternary complex formation, these short ether-based linkers enable the PROTAC to effectively hijack the ubiquitin-proteasome system for targeted protein degradation. A thorough understanding of the linker's role, coupled with robust quantitative assays, is essential for the rational design and optimization of novel PROTAC therapeutics.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate (2011) | Matthew R. Bockman | 9 Citations [scispace.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. mdpi.com [mdpi.com]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of PEG1 Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] Far from being a passive spacer, the linker, and specifically the choice of its length and composition, critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive technical overview of the function of PEG1 linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles: The Function of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers consist of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[3][4] This is particularly advantageous in PROTAC design, as the resulting large molecules often suffer from poor solubility and limited cell permeability. The inclusion of a PEG linker can mitigate these challenges.

A short PEG linker, such as a single ethylene glycol unit (PEG1), plays a crucial role in:

-

Solubility and Physicochemical Properties: The ether oxygens in the PEG backbone can form hydrogen bonds with water, increasing the overall solubility of the PROTAC molecule.[3][5] This is critical for both in vitro handling and in vivo bioavailability.

-

Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane traversal.[1]

-

Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][] The length and flexibility of the linker are critical determinants of the geometry of this complex. A linker that is too short may lead to steric hindrance, while a linker that is too long may result in a non-productive complex.[7] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be empirically determined.

Quantitative Impact of Linker Length on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present quantitative data illustrating the impact of linker length on PROTAC performance.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [8]

| PROTAC | Linker Atom Length | DC50 (nM) | Dmax (%) |

| PROTAC A | 12 | ~100 | ~75 |

| PROTAC B | 16 | ~10 | >95 |

| PROTAC C | 20 | ~50 | ~85 |

| PROTAC D | 24 | ~250 | ~60 |

Data is compiled from a study by Cyrus et al. systematically investigating the effect of linker length on the degradation of ERα.[8]

Table 2: Illustrative Comparison of BRD4-Targeting PROTACs with Different PEG Linker Lengths

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC 1 | PEG3 | 50 | 85 |

| PROTAC 2 | PEG4 | 25 | 95 |

| PROTAC 3 | PEG5 | 10 | >98 |

| PROTAC 4 | PEG6 | 30 | 90 |

This table presents a synthesized comparison based on general trends observed in the literature for BRD4-targeting PROTACs to illustrate the concept of linker optimization.[9]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PROTACs are provided below.

Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

4. Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput in vitro assay is used to predict the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

-

Coat a 96-well filter plate (donor plate) with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

-

Add buffer to a 96-well acceptor plate.

2. Compound Addition:

-

Add the PROTAC solution to the donor plate wells.

3. Incubation:

-

Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.[12]

4. Quantification:

-

After incubation, measure the concentration of the PROTAC in both the donor and acceptor plates using LC-MS/MS.

5. Data Analysis:

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd is the volume of the donor well, Va is the volume of the acceptor well, and Area is the surface area of the membrane.

Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport.

1. Cell Culture:

-

Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and formation of a polarized monolayer.[13]

2. Assay Procedure:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.

-

Incubate for a specific time (e.g., 2 hours) at 37°C.[2]

-

At the end of the incubation, collect samples from the opposite chamber.

3. Quantification:

-

Determine the concentration of the PROTAC in the collected samples by LC-MS/MS.

4. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.

1. Reaction Setup:

-

In a microcentrifuge tube on ice, combine the following components: E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target protein, and the E3 ligase complex.[10]

-

Add the PROTAC at various concentrations or a vehicle control (DMSO).

2. Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.[14]

3. Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.

-

The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.[10]

Conclusion

The linker is a critical component in PROTAC design, and the use of a short PEG linker, such as PEG1, can significantly influence the physicochemical properties and biological activity of the resulting molecule. By carefully considering the principles of linker design and employing rigorous experimental validation, researchers can optimize PROTACs for enhanced solubility, permeability, and potent target protein degradation. The systematic evaluation of linker length, as demonstrated by the presented data and protocols, is an indispensable step in the development of novel and effective PROTAC-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. precisepeg.com [precisepeg.com]

- 14. docs.abcam.com [docs.abcam.com]

An In-depth Technical Guide to THP-PEG1-THP for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A PROTAC consists of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their hydrophilicity and tunable length. The "THP-PEG1-THP" designation refers to a short PEG linker (one ethylene (B1197577) glycol unit) where the terminal hydroxyl groups are protected by tetrahydropyran (B127337) (THP). This protection strategy is common in the multi-step synthesis of PROTACs to prevent unwanted side reactions. The THP groups are subsequently removed (deprotected) to allow for the attachment of the POI and E3 ligase ligands.

This technical guide provides a comprehensive overview of the synthesis and application of PROTACs utilizing a THP-protected PEG linker, with a focus on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.

Core Concepts and Signaling Pathways

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity. This event initiates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the E3 ligase. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cellular machinery responsible for the degradation of the majority of intracellular proteins. It plays a crucial role in maintaining protein homeostasis and controlling various cellular processes. The key steps in the UPS pathway are:

-

Ubiquitin Activation: Ubiquitin (Ub) is activated in an ATP-dependent manner by an E1 ubiquitin-activating enzyme.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate (the target protein) and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.

-

Polyubiquitination: The process is repeated to form a polyubiquitin (B1169507) chain on the substrate.

-

Proteasomal Degradation: The polyubiquitinated substrate is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the substrate into small peptides.

An In-depth Technical Guide to THP-PEG1-THP in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Core Concept: THP-PEG1-THP as a Bifunctional Linker in Proteolysis-Targeting Chimeras (PROTACs)

This compound is a heterobifunctional linker molecule utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of a specific protein of interest.[1][2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[4][5]

This compound is a PEG-based linker, which generally enhance the hydrophilicity and solubility of the resulting PROTAC molecule.[3][5] The "PEG1" designation indicates a single polyethylene (B3416737) glycol unit. The "THP" refers to tetrahydropyran (B127337) groups, which serve as protecting groups for the terminal hydroxyls of the PEG linker during synthesis.[1]

Chemical Structure and Properties

The precise chemical structure of this compound is 1,2-bis(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethane. Below is a table summarizing its key chemical properties.

| Property | Value |

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.30 g/mol |

| Appearance | Likely a colorless to pale yellow oil |

| Solubility | Soluble in organic solvents like DMSO, DMF, and dichloromethane |

Synthesis of this compound

General Synthetic Scheme:

Caption: A plausible synthetic route to this compound.

Disclaimer: This is a generalized protocol. Optimal reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, would need to be empirically determined.

Application in PROTAC Synthesis

The THP-protected linker is incorporated into the final PROTAC molecule through a series of chemical reactions. The THP groups are typically removed under acidic conditions to reveal the terminal hydroxyl groups, which can then be further functionalized for coupling with the target protein ligand and the E3 ligase ligand.

Signaling Pathway of PROTACs

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate the efficacy of PROTACs. These protocols would be applicable to a PROTAC synthesized using a this compound linker.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[6]

Experimental Workflow:

Caption: Workflow for Western Blot analysis of protein degradation.

Materials and Reagents:

-

Appropriate cell line expressing the target protein

-

PROTAC stock solution (typically in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.[6]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Cell Viability Assay

This protocol describes a method to assess the effect of a PROTAC on cell viability, for example, using a tetrazolium-based assay like MTT or a luminescence-based assay like CellTiter-Glo®.[7][8][9][10]

Experimental Workflow:

Caption: Workflow for a cell viability assay.

Materials and Reagents:

-

Cell line of interest

-

PROTAC stock solution

-

96-well plates (clear for colorimetric assays, opaque for luminescent assays)

-

Cell viability assay kit (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)

-

Plate reader capable of measuring absorbance or luminescence

Procedure (using CellTiter-Glo® as an example):

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Add the diluted PROTAC to the respective wells. Include vehicle-treated and untreated controls.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Quantitative Data Presentation

While specific quantitative data for PROTACs utilizing the this compound linker is not available in the public domain, the following tables provide representative data for PROTACs with short PEG linkers targeting various proteins. This data illustrates the typical parameters measured and the range of values that might be expected.

Table 1: Representative Degradation Potency (DC50) and Efficacy (Dmax) of PROTACs with Short PEG Linkers

| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | VHL | Short PEG | HeLa | 18 | >95 |

| PROTAC B | BTK | CRBN | PEG-based | Mino | 5.9 | ~90 |

| PROTAC C | HDAC3 | VHL | PEG-based | HCT116 | 440 | 77 |

Disclaimer: The data in this table is illustrative and compiled from various sources in the literature for PROTACs with different short PEG linkers, not specifically this compound.[11][12] DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.[13]

Table 2: Representative Physicochemical Properties of PROTACs with Different Linkers

| PROTAC Example | Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Disclaimer: This data is illustrative and demonstrates the general trend of how PEGylation can affect the physicochemical properties of a PROTAC molecule.[4] TPSA: Topological Polar Surface Area.

Conclusion

This compound represents a fundamental building block in the construction of PROTACs, offering a short, hydrophilic spacer with protected functional groups amenable to synthesis. While specific examples of its application in peer-reviewed literature are scarce, the principles of its design and use are well-established within the broader context of PROTAC technology. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel PROTACs incorporating this or similar short PEG-based linkers. As the field of targeted protein degradation continues to expand, the systematic exploration of linker space, including variations of the THP-PEG motif, will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chempep.com [chempep.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Unveiling THP-PEG1-THP: A Technical Primer on a Versatile Linker in Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug development is increasingly reliant on sophisticated molecular engineering to enhance the efficacy, safety, and pharmacokinetic profiles of therapeutic agents. Central to this endeavor is the use of chemical linkers, which serve as crucial bridges in the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapies. Among the diverse array of available linkers, THP-PEG1-THP emerges as a noteworthy building block, offering a unique combination of features derived from its constituent tetrahydropyranyl (THP) and polyethylene (B3416737) glycol (PEG) moieties. This technical guide provides a comprehensive overview of this compound, from its fundamental chemistry to its potential applications in the pharmaceutical sciences.

Core Chemistry: Understanding the Components

This compound is a bifunctional linker molecule. Its name delineates its structure: two tetrahydropyranyl (THP) groups capping a short polyethylene glycol (PEG) chain, in this case, a single ethylene (B1197577) glycol unit (PEG1).

-

Tetrahydropyranyl (THP) Group: The THP group is a widely used protecting group for alcohols in organic synthesis.[1][2] It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[2][3] The resulting THP ether is stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and hydrides, yet can be readily removed under mildly acidic aqueous conditions.[1][2] This stability and facile cleavage are pivotal to its utility in multi-step synthetic strategies.

-

Polyethylene Glycol (PEG) Linker: PEG is a hydrophilic and biocompatible polymer extensively used in drug delivery and bioconjugation.[4] The incorporation of even short PEG chains can enhance the solubility and pharmacokinetic properties of a molecule.[4] In the context of this compound, the PEG component serves as a spacer, providing distance and flexibility between the molecules it connects.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward process rooted in fundamental organic chemistry principles. The general approach involves the protection of the terminal hydroxyl groups of ethylene glycol with DHP under acidic catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71033-27-7 | [5] |

| Molecular Formula | C12H22O4 | [5] |

| Molecular Weight | 230.30 g/mol | [5] |

Note: Experimental data for properties such as solubility, stability under various pH conditions, and logP would typically be determined empirically during the development and characterization of this linker.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound by the protection of ethylene glycol with 3,4-dihydro-2H-pyran (DHP).

Materials:

-

Ethylene glycol

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve ethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DHP (typically 2.2 to 2.5 equivalents) to the solution.

-

Add a catalytic amount of PPTS.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Deprotection of the THP Group

Objective: To remove the THP protecting groups to liberate the terminal hydroxyl groups for subsequent conjugation.

Materials:

-

This compound

-

Methanol (B129727) or ethanol

-

A catalytic amount of a strong acid (e.g., hydrochloric acid, p-toluenesulfonic acid) or a mild acid catalyst (e.g., PPTS) in an alcoholic solvent.

Procedure:

-

Dissolve the THP-protected compound in an alcohol such as methanol or ethanol.

-

Add a catalytic amount of the chosen acid.

-

Stir the mixture at room temperature, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

-

Remove the solvent under reduced pressure.

-

The deprotected diol can then be purified if necessary, typically by column chromatography.

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a bifunctional linker. The THP-protected ends allow for the stable storage and handling of the linker. Upon deprotection, the revealed hydroxyl groups can be further functionalized to introduce a wide range of reactive moieties (e.g., carboxylates, amines, azides, alkynes) for subsequent conjugation to drugs, targeting ligands, or surfaces.

Potential Applications:

-

PROTACs and Molecular Glues: The linker can serve as a scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other small molecule degraders, where precise spacing between the target-binding and E3 ligase-binding moieties is critical.

-

Bioconjugation: After functionalization, the linker can be used to attach small molecule drugs to proteins or antibodies, potentially improving the drug's solubility and pharmacokinetic profile.

-

Surface Modification: The linker can be used to modify the surface of nanoparticles or other drug delivery systems, enabling the attachment of targeting molecules.

Visualizing Workflows and Pathways

Diagram 1: Synthesis of this compound

References

The Strategic Imperative of THP-PEG1-THP in E3 Ligase Recruitment: A Technical Guide for Advanced Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the design and application of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the structural motif "THP-PEG1-THP" and its role in E3 ligase recruitment for targeted protein degradation. While specific data for a molecule precisely designated "this compound" is not extensively available in the public domain, this guide extrapolates from established principles of PROTAC design, emphasizing the critical functions of its constituent parts: a polyethylene (B3416737) glycol (PEG) linker and a tetrahydropyran (B127337) (THP)-like moiety in the context of E3 ligase engagement.

The PROTAC Mechanism: A Paradigm Shift in Therapeutics

PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2]

The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating step.[2] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]

The Pivotal Role of the Linker: A Focus on PEGylation

The linker is far from a passive spacer; it critically influences a PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties.[3]

Key Attributes of PEG Linkers:

-

Enhanced Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units improves the aqueous solubility of often-large and lipophilic PROTAC molecules.[3]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, facilitating passage across the cell membrane.

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.

E3 Ligase Recruitment: The Role of the "THP" Moiety

The specific recruitment of an E3 ligase is paramount to PROTAC function. The most commonly hijacked E3 ligases are von Hippel-Lindau (VHL) and Cereblon (CRBN).[2] While there is a lack of specific literature detailing a tetrahydropyran (THP) moiety as a primary E3 ligase-binding ligand in a widely adopted PROTAC, it is conceivable that such a heterocyclic scaffold could be incorporated into or serve as a basis for novel E3 ligase ligands. The exploration for new E3 ligase ligands is an active area of research to expand the scope of targeted protein degradation.[4]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein in a cellular context.

Table 1: Illustrative Quantitative Data for PROTACs with PEG Linkers

| PROTAC Target | E3 Ligase Recruited | Linker Composition (PEG units) | Binary Binding Affinity (Kd, nM) | Cellular Degradation (DC50, nM) | Maximal Degradation (Dmax, %) | Cell Line |

| BRD4 | VHL | 3 | 29 (to VHL) | 3.3 | 97 | PC3 |

| ERα | VHL | 4 | N/A | ~10 | >90 | MCF7 |

| ERα | VHL | 8 | N/A | ~3 | >90 | MCF7 |

| TBK1 | VHL | 4 | N/A | >1000 | <20 | MM.1S |

| TBK1 | VHL | 7 | N/A | <100 | ~80 | MM.1S |

| CDK9 | VHL | 3 | N/A | ~50 | >90 | MOLM-13 |

| CDK9 | VHL | 5 | N/A | ~10 | >90 | MOLM-13 |

Note: Data is compiled from various sources and is intended for illustrative purposes. Actual values are context-dependent.

Detailed Experimental Protocols

The development and characterization of effective PROTACs rely on a suite of robust biochemical and cellular assays.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation, which allows for the calculation of the cooperativity factor (α).[5]

Methodology:

-

Preparation:

-

Prepare solutions of the purified target protein, E3 ligase, and PROTAC in identical, degassed buffer to minimize heats of dilution.

-

Typically, the protein (target or E3 ligase) is placed in the sample cell at a concentration of 10-20 µM.

-

The PROTAC is loaded into the injection syringe at a concentration 10-20 times higher than the protein in the cell.[6]

-

-

Titration:

-

Binary Interactions:

-

To determine the binding of the PROTAC to the target protein, titrate the PROTAC into the sample cell containing the target protein.

-

To determine the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the sample cell containing the E3 ligase.

-

-

Ternary Complex Formation:

-

To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, titrate the target protein into the sample cell containing the E3 ligase saturated with the PROTAC.

-

Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

-

-

-

Data Analysis:

-

The raw data, a plot of heat change per injection versus molar ratio, is integrated to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[6]

-

The cooperativity factor (α) is calculated as the ratio of the Kd of the binary interaction to the Kd of the ternary complex formation. An α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To measure the real-time association (ka) and dissociation (kd) rate constants of binary and ternary complex formation, from which the equilibrium dissociation constant (Kd) can be calculated (kd/ka).

Methodology:

-

Immobilization:

-

Covalently immobilize one of the binding partners (e.g., the E3 ligase or the target protein) onto the surface of a sensor chip.[]

-

The choice of immobilization chemistry (e.g., amine coupling) and the density of the immobilized protein should be optimized.[8]

-

-

Binding Analysis:

-

Flow a solution containing the analyte (the binding partner in solution) over the sensor surface at a constant flow rate.[8]

-

Binary Interactions:

-

To analyze the PROTAC-E3 ligase interaction, flow different concentrations of the PROTAC over the immobilized E3 ligase.

-

-

Ternary Complex Formation:

-

To study the formation of the ternary complex, pre-incubate the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase.

-

Alternatively, sequentially inject the PROTAC followed by the target protein.

-

-

-

Data Analysis:

-

The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds and dissociates, generating a sensorgram (a plot of response units versus time).

-

Fit the association and dissociation phases of the sensorgram to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.[9]

-

Calculate the Kd from the ratio of kd to ka.

-

NanoBRET™ Assay for In-Cell Target Engagement and Ternary Complex Formation

Objective: To quantify the binding of a PROTAC to its target and the formation of the ternary complex within living cells.[10]

Methodology for Ternary Complex Formation:

-

Cell Preparation:

-

PROTAC Treatment:

-

Treat the cells with varying concentrations of the PROTAC.

-

-

BRET Measurement:

-

Add the NanoLuc® substrate to the cells.

-

If the PROTAC brings the NanoLuc®-target protein and the fluorescently labeled HaloTag®-E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.

-

Measure the light emission at two wavelengths: one corresponding to the NanoLuc® donor and the other to the fluorescent acceptor.

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.[11]

-

-

Data Analysis:

-

A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.

-

The data can be fitted to a dose-response curve to determine the EC50 for ternary complex formation.

-

Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the levels of the target protein in cells following treatment with a PROTAC.

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified period (e.g., 24 hours).

-

Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the light signal using an imaging system.

-

Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin) to normalize for differences in protein loading.

-

Calculate the percentage of target protein degradation relative to the vehicle control.

-

Conclusion

The design of effective PROTACs is a multifaceted endeavor that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the connecting linker. While the specific molecule "this compound" is not prominently featured in current literature, the principles outlined in this guide regarding the crucial role of the linker, particularly PEG moieties, and the necessity of potent E3 ligase ligands, provide a robust framework for the rational design and evaluation of novel PROTACs. The continued exploration of new linker chemistries and E3 ligase ligands will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. aragen.com [aragen.com]

- 8. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 11. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Bifunctional Degraders Utilizing a Short-Chain PEG Linker

Disclaimer: While the query specified the bifunctional degrader linker THP-PEG1-THP, a comprehensive search of the scientific literature did not yield a specific, well-characterized degrader molecule utilizing this exact linker. Therefore, this guide will provide a detailed analysis of a closely related and well-documented bifunctional degrader, MZ1, which employs a short polyethylene (B3416737) glycol (PEG) linker. The principles, mechanisms, and experimental methodologies described herein are directly applicable to degraders utilizing linkers of similar length and composition, such as this compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the principles and applications of targeted protein degradation. We will delve into the mechanism of action, quantitative performance, and experimental protocols associated with a model bifunctional degrader that utilizes a short-chain PEG linker to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.

Core Concepts of Bifunctional Degraders

Bifunctional degraders, also known as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI).[1] These molecules are composed of three key components:

-

A ligand for the target protein (POI ligand): This "warhead" specifically binds to the protein intended for degradation.

-

A ligand for an E3 ubiquitin ligase: This "anchor" recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

-

A chemical linker: This component connects the POI ligand and the E3 ligase ligand, enabling the formation of a ternary complex between the target protein and the E3 ligase.

The formation of this ternary complex brings the target protein into close proximity with the E3 ligase, leading to the polyubiquitination of the target protein. Polyubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome. A key advantage of this approach is that the bifunctional degrader acts catalytically, as it is released after inducing ubiquitination and can engage another target protein molecule.

The Model Degrader: A BET-Targeting PROTAC with a PEG Linker

The focus of this guide is a well-characterized bifunctional degrader that targets the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in regulating gene transcription and are implicated in various diseases, including cancer. The model degrader consists of:

-